molecular formula C21H14N2Na2O8S2 B12757959 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt CAS No. 77847-18-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt

Cat. No.: B12757959
CAS No.: 77847-18-8
M. Wt: 532.5 g/mol
InChI Key: AZSFXMVFSHEUTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, sulfonic acid groups, and amino functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt typically involves multiple steps:

    Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.

    Amination: Amino groups are introduced through amination reactions, often using amines and catalysts.

    Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer oxygen functionalities.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Dye Synthesis: Used as an intermediate in the synthesis of various dyes.

    Analytical Chemistry: Employed in analytical techniques for detecting specific ions or molecules.

Biology

    Biological Staining: Utilized in staining biological samples for microscopy.

    Biochemical Assays: Acts as a reagent in biochemical assays to detect specific enzymes or proteins.

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic applications.

    Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.

Industry

    Textile Industry: Applied in the dyeing of fabrics.

    Chemical Manufacturing: Used as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Anthracenesulfonic acid, 2-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-methyl-4-sulfophenyl)amino)-9,10-dioxo-, disodium salt

Uniqueness

  • Functional Group Arrangement : The unique arrangement of functional groups in 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt gives it distinct chemical properties.
  • Reactivity : Its reactivity profile differs from similar compounds, making it suitable for specific applications.

Properties

CAS No.

77847-18-8

Molecular Formula

C21H14N2Na2O8S2

Molecular Weight

532.5 g/mol

IUPAC Name

disodium;1-amino-4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-11(8-15(10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)12-4-2-3-5-13(12)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

AZSFXMVFSHEUTL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.